Griseofulvin-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H17ClO6 |

|---|---|

Molecular Weight |

356.77 g/mol |

IUPAC Name |

(2S,5'R)-7-chloro-3',6-dimethoxy-5'-methyl-4-(trideuterio(113C)methoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i2+1D3 |

InChI Key |

DDUHZTYCFQRHIY-IQVAYXSPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC(=C(C2=C1C(=O)[C@]3(O2)[C@@H](CC(=O)C=C3OC)C)Cl)OC |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

Griseofulvin-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Griseofulvin-13C,d3. This isotopically labeled compound serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for the quantification of Griseofulvin.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Griseofulvin, an antifungal drug. The labeling with Carbon-13 (¹³C) and Deuterium (d3) allows for its distinction from the unlabeled drug in mass spectrometry-based analyses, making it an ideal internal standard.

Chemical Structure:

The chemical structure of this compound is identical to that of Griseofulvin, with the exception of the isotopic labeling at the methoxy group.

(1'S,6'R)-7-Chloro-2',6-dimethoxy-4-(methoxy-d3)-6'-methyl-spiro[benzofuran-2(3H),1'-[1]cyclohexene]-3,4'-dione [2]

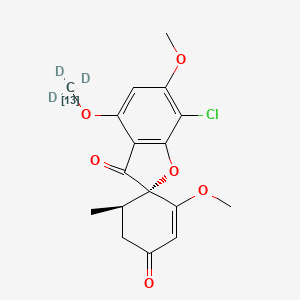

A 2D representation of the chemical structure is provided below:

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is specific to the labeled compound, other experimental data is for the unlabeled Griseofulvin and should be considered as a close approximation.

| Property | Value | Reference |

| CAS Number | 1329612-29-4 | [2] |

| Molecular Formula | C₁₆¹³CH₁₄D₃ClO₆ | [3][4] |

| Molecular Weight | 356.78 g/mol | [2][5] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 218-224 °C (for unlabeled Griseofulvin) | |

| Boiling Point | Not available | |

| Solubility | Highly soluble in tetrachloroethane; soluble in acetone or chloroform; slightly soluble in methanol or ethanol; very slightly soluble in water (for unlabeled Griseofulvin). | |

| XLogP3 | 2.2 | [6] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be very similar to that of unlabeled Griseofulvin, with the key difference being the signal corresponding to the methoxy group. The ¹³C-labeled carbon would show a coupling to the attached deuterium atoms, and the signal for the deuterium atoms would be observable in a ²H NMR spectrum.

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak that is 4 mass units higher than that of unlabeled Griseofulvin, corresponding to the presence of one ¹³C and three deuterium atoms. This distinct mass difference is the basis for its use as an internal standard.

Biological Activity and Mechanism of Action

The biological activity of this compound is expected to be identical to that of unlabeled Griseofulvin. Griseofulvin is an antifungal agent that primarily acts by disrupting the mitotic spindle of fungal cells, thereby inhibiting cell division.

Signaling Pathway of Griseofulvin's Antifungal Action

Griseofulvin's primary mechanism of action involves its interaction with tubulin, a key protein in the formation of microtubules. The following diagram illustrates the proposed signaling pathway.

Caption: Signaling pathway of Griseofulvin's antifungal mechanism.

Griseofulvin enters the fungal cell and binds to tubulin dimers. This binding interferes with the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle leads to an arrest of the cell cycle in the metaphase, ultimately inhibiting fungal cell division and growth.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not publicly available and are likely proprietary to the manufacturers. However, this section provides representative methodologies based on the synthesis of Griseofulvin analogs and the analysis of isotopically labeled compounds.

Representative Synthesis Workflow

The synthesis of this compound would likely follow a multi-step organic synthesis route similar to that of unlabeled Griseofulvin, but incorporating isotopically labeled starting materials. A plausible final step would involve the methylation of a precursor using a ¹³C and deuterium-labeled methylating agent.

Caption: A representative workflow for the synthesis of this compound.

General Protocol for NMR Analysis of Isotopically Labeled Compounds

The following is a general protocol for the analysis of a ¹³C-labeled compound by NMR spectroscopy.

-

Sample Preparation: Dissolve a small amount (typically 1-10 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum to confirm the overall structure and purity.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. The signal for the ¹³C-labeled carbon will be significantly enhanced. A proton-decoupled spectrum will show this as a sharp singlet, while a proton-coupled spectrum will show splitting due to coupling with adjacent protons and deuterium.

-

2D NMR Spectroscopy: Acquire two-dimensional NMR spectra, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to confirm the connectivity of the labeled carbon with the rest of the molecule.

General Protocol for Mass Spectrometry Analysis

This protocol outlines the general steps for analyzing this compound by mass spectrometry, often coupled with a chromatographic separation technique.

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the chosen ionization method (e.g., acetonitrile/water for LC-MS).

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatograph (LC) or gas chromatograph (GC) to separate it from any impurities.

-

Mass Spectrometry:

-

Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.

-

Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, which will show the molecular ion peak corresponding to the mass of this compound. The isotopic distribution of this peak can be used to confirm the isotopic enrichment.

-

Applications in Research and Drug Development

This compound is a critical tool for a variety of research applications:

-

Pharmacokinetic Studies: It can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of Griseofulvin without the use of radioactive isotopes.

-

Metabolite Identification: By tracking the fate of the labeled molecule, researchers can identify and characterize the metabolites of Griseofulvin.

-

Quantitative Bioanalysis: It serves as an ideal internal standard for the accurate quantification of Griseofulvin in biological matrices such as plasma, urine, and tissue samples using techniques like LC-MS/MS. This is crucial for bioequivalence studies and therapeutic drug monitoring.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of pharmacology and drug development. Its well-defined chemical structure and properties, coupled with its utility in advanced analytical techniques, enable precise and reliable studies of Griseofulvin's behavior in biological systems. While specific experimental protocols for its synthesis are proprietary, the general principles of organic synthesis and analytical chemistry provide a solid framework for its use in a research setting.

References

An In-depth Technical Guide to the Synthesis and Purification of Griseofulvin-13C,d3

This technical guide provides a comprehensive overview of a potential synthetic route and purification strategy for the isotopically labeled antifungal agent, Griseofulvin-13C,d3. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of labeled compounds in areas such as metabolism, pharmacokinetics, and as internal standards for analytical quantification.

Introduction

Griseofulvin is a naturally occurring antifungal agent produced by the fungus Penicillium griseofulvum.[1][2] It has been used for decades in the treatment of dermatophyte infections.[1] Isotopically labeled versions of griseofulvin, such as this compound, are valuable tools in drug development and clinical research. The incorporation of stable isotopes like carbon-13 (¹³C) and deuterium (d) allows for the precise tracking and quantification of the drug and its metabolites in biological systems.[3][4] This guide outlines a plausible synthetic pathway and purification protocol for this compound, based on established total synthesis routes of the parent compound.

Synthesis of this compound

The total synthesis of griseofulvin is a complex process that has been achieved through various strategies.[5] For the introduction of the ¹³C and deuterium labels, a convergent synthesis approach is proposed, adapting known synthetic methodologies. The labeling will be introduced via a ¹³C- and deuterium-labeled methylating agent in the final steps of the synthesis of a key intermediate.

Proposed Synthetic Pathway

The proposed synthesis involves the preparation of two key fragments, a substituted benzophenone and a cyclohexenone derivative, followed by their coupling and subsequent cyclization to form the spirocyclic core of griseofulvin. The isotopic labels are introduced during the synthesis of the benzophenone fragment.

A diagram of the proposed synthetic pathway is provided below.

Experimental Protocol: Synthesis

Step 1: Synthesis of the Benzophenone Intermediate

A suitably substituted benzene derivative (Precursor A) is reacted with a substituted benzoyl chloride (Precursor B) via a Friedel-Crafts acylation to yield the benzophenone core structure (Intermediate 1).

Step 2: Introduction of the Isotopic Labels

The hydroxyl group on the benzophenone intermediate is methylated using ¹³C-labeled methyl iodide-d3 (*CD₃I). This reaction is carried out in the presence of a mild base, such as potassium carbonate, in an aprotic solvent like acetone. This step is critical as it incorporates the desired isotopic labels into the molecule, yielding the labeled benzophenone (Intermediate 2).

Step 3: Michael Addition

The labeled benzophenone (Intermediate 2) is then reacted with a cyclohexenone derivative (Precursor C) through a Michael addition reaction. This reaction forms the carbon-carbon bond that connects the two main fragments of the molecule, resulting in the coupled product (Intermediate 3).

Step 4: Oxidative Cyclization

The final step in the synthesis is an intramolecular oxidative cyclization of the coupled product (Intermediate 3). This reaction is typically mediated by a mild oxidizing agent and leads to the formation of the spirocyclic core of this compound.

Purification of this compound

The purification of the final product is crucial to ensure high purity, which is essential for its intended applications. A multi-step purification process is employed, combining extraction and chromatographic techniques.

Purification Workflow

The purification process begins with the extraction of the crude product from the reaction mixture, followed by a series of chromatographic steps to remove impurities and unreacted starting materials.

A diagram of the purification workflow is provided below.

Experimental Protocol: Purification

Step 1: Extraction

The crude reaction mixture is first subjected to a liquid-liquid extraction. Typically, an organic solvent such as ethyl acetate is used to extract the product from the aqueous phase. The organic layers are combined and washed with brine to remove any residual water.

Step 2: Concentration

The organic solvent is then removed under reduced pressure using a rotary evaporator to yield the crude solid product.

Step 3: Column Chromatography

The crude product is purified by column chromatography on silica gel. A suitable solvent system, such as a gradient of hexane and ethyl acetate, is used to elute the compound and separate it from impurities.

Step 4: Fraction Collection and Analysis

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

Step 5: Recrystallization

The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is further purified by recrystallization from a suitable solvent system, such as acetone/methanol, to obtain the final product as a crystalline solid.[6]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound. These values are based on typical yields and purities achieved in similar multi-step organic syntheses.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Starting Materials | Key Reagent | Product | Expected Yield (%) |

| 1 | Friedel-Crafts Acylation | Precursor A, Precursor B | AlCl₃ | Intermediate 1 | 75-85 |

| 2 | Methylation | Intermediate 1 | *CD₃I, K₂CO₃ | Intermediate 2 | 80-90 |

| 3 | Michael Addition | Intermediate 2, Precursor C | Base | Intermediate 3 | 60-70 |

| 4 | Oxidative Cyclization | Intermediate 3 | Oxidizing Agent | This compound | 50-60 |

| Overall | - | - | - | - | 18-36 |

Table 2: Purity Analysis of this compound

| Analytical Method | Parameter | Specification |

| HPLC | Purity | ≥ 98% |

| Mass Spectrometry | Molecular Weight | Confirmed |

| NMR Spectroscopy | Isotopic Enrichment | ≥ 99 atom % ¹³C, ≥ 98 atom % D |

| Elemental Analysis | C, H, Cl | Within ± 0.4% of theoretical values |

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and purification of this compound. The proposed methodologies are based on established principles of organic synthesis and purification techniques commonly employed in the pharmaceutical sciences. The successful synthesis of this isotopically labeled compound will provide a valuable tool for researchers in various fields, enabling more precise and detailed studies of the pharmacokinetics and metabolism of griseofulvin. The provided diagrams and tables offer a clear and concise summary of the key processes and expected outcomes.

References

- 1. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. Preparation of griseofulvin by fermentation | PPTX [slideshare.net]

Commercial Suppliers and Technical Guide for Griseofulvin-13C,d3 in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the isotopically labeled compound Griseofulvin-13C,d3, intended for research purposes. It includes a summary of commercial suppliers, their product specifications, a detailed experimental protocol for a key application, and a visualization of the relevant biological pathway.

Commercial Availability of this compound

This compound is a stable isotope-labeled version of Griseofulvin, a widely used antifungal drug. The incorporation of Carbon-13 and deuterium atoms makes it an ideal internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS). Several specialized chemical suppliers offer this compound for research applications. Below is a comparative table of prominent commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |

| Santa Cruz Biotechnology, Inc. [1] | This compound | 126-07-8 (unlabeled) | C₁₆¹³CH₁₄D₃ClO₆ | 356.78 | Labeled isotope of Griseofulvin. For Research Use Only. |

| MedChemExpress [2] | This compound | Not specified | Not specified | Not specified | Described as a 13C- and deuterium-labeled Griseofulvin. |

| CymitQuimica [3] | This compound | 1329612-29-4 | C₁₆¹³CH₁₄D₃ClO₆ | 356.78 | Brand: TRC. Intended for lab use only. |

| Pharmaffiliates [4] | This compound | 1329612-29-4 | C₁₆¹³CH₁₄D₃ClO₆ | 356.78 | Appearance: White to Off-White Solid. Storage: 2-8°C. |

| MyBioSource | This compound biochemical | Not specified | Not specified | Not specified | Labeled Griseofulvin for scientific laboratory research purposes. |

Note: For precise and lot-specific data, including isotopic purity and enrichment, it is imperative to request a Certificate of Analysis (CoA) directly from the supplier.

Experimental Protocol: Quantification of Griseofulvin in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

The following is a representative, detailed protocol for the quantitative analysis of Griseofulvin in a biological matrix, adapted from a validated method for LC-MS/MS analysis.[5] This protocol is intended as a template and may require optimization for specific experimental conditions and instrumentation. The use of this compound as an internal standard is crucial for correcting matrix effects and improving the accuracy and precision of the method.

Materials and Reagents

-

Griseofulvin analytical standard

-

This compound (Internal Standard, IS)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions: Prepare primary stock solutions of Griseofulvin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Griseofulvin by serial dilution of the stock solution with a 50:50 acetonitrile/water mixture to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Standards and QC Samples: Spike blank human plasma with the Griseofulvin working standard solutions to prepare calibration standards at concentrations ranging from approximately 20-3000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the this compound internal standard working solution.

-

Vortex the samples for 30 seconds.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC Column: C18 reverse-phase column (e.g., Hypersil GOLD, 50 mm x 2.1 mm, 1.9 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Spectrometer Settings:

-

Monitor the following mass transitions in Multiple Reaction Monitoring (MRM) mode:

-

Griseofulvin: m/z 353.1 → 251.1 (example transition, should be optimized)

-

This compound: m/z 357.1 → 255.1 (example transition, should be optimized based on the exact mass and fragmentation pattern)

-

-

Optimize ion source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for both Griseofulvin and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Griseofulvin in the unknown samples from the calibration curve.

Mechanism of Action and Signaling Pathway

Griseofulvin exerts its antifungal and potential anticancer effects primarily by disrupting microtubule dynamics, which are essential for mitosis and other cellular functions.[6] It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization. This leads to a failure in the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately apoptosis in susceptible cells.[6]

References

- 1. Electrospray ionization LC-MS/MS validated method to quantify griseofulvin in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a HPLC Method to Determine Griseofulvin in Rat Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

- 5. researchgate.net [researchgate.net]

- 6. biopharmaservices.com [biopharmaservices.com]

Griseofulvin-13C,d3: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Griseofulvin-13C,d3. This compound is a stable isotope-labeled internal standard essential for the accurate quantification of the antifungal drug Griseofulvin in complex biological matrices. Understanding its quality and purity is paramount for reliable and reproducible analytical results in preclinical and clinical research.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for this compound is a formal document that provides detailed information about the identity, purity, and quality of a specific batch of the compound. The following tables summarize the typical quantitative data found on a CoA for this internal standard.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1329612-29-4 |

| Molecular Formula | C₁₆¹³CH₁₄D₃ClO₆ |

| Molecular Weight | 356.78 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO, Methanol |

Table 2: Analytical Data

| Analysis | Specification | Result |

| Chemical Purity (HPLC) | ≥98% | 99.5% |

| Isotopic Enrichment (Mass Spec) | ≥99 atom % ¹³C; ≥99 atom % D | Conforms |

| Mass Spectrum | Conforms to structure | Conforms |

| ¹H NMR | Conforms to structure | Conforms |

| Residual Solvents (GC-HS) | ≤0.5% | 0.1% |

| Water Content (Karl Fischer) | ≤1.0% | 0.2% |

Experimental Protocols

The analytical data presented in the CoA is generated through a series of rigorous experimental protocols. The following sections detail the methodologies for the key experiments.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined using a reversed-phase HPLC method.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 295 nm.

-

Injection Volume: 10 µL.

-

Quantification: The purity is calculated by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Data Acquisition: Full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ion.

-

Analysis: The measured monoisotopic mass is compared to the theoretical mass of this compound. The isotopic distribution is analyzed to confirm the incorporation of one ¹³C atom and three deuterium atoms.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

-

Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum of Griseofulvin. The absence of a proton signal at the position of deuteration and the presence of a singlet for the methoxy group containing the ¹³C atom confirm the isotopic labeling.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical testing process for this compound.

Caption: Analytical Workflow for this compound Quality Control.

Caption: Decision Pathway for this compound Batch Release.

An In-depth Technical Guide to the Isotopic Enrichment and Stability of Griseofulvin-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Griseofulvin-13C,d3, a crucial internal standard for the quantitative analysis of the antifungal drug Griseofulvin. This document outlines the physicochemical properties, isotopic purity, stability, and relevant experimental methodologies.

Introduction to Griseofulvin and its Isotopically Labeled Analog

Griseofulvin is a naturally occurring antifungal agent produced by the mold Penicillium griseofulvum.[1][2] It is used to treat dermatophyte infections of the skin, hair, and nails.[1] Its mechanism of action involves the disruption of the fungal mitotic spindle, thereby inhibiting cell division.[1]

This compound is a stable isotope-labeled version of Griseofulvin, designed for use as an internal standard in mass spectrometry-based bioanalytical methods. The incorporation of one carbon-13 atom and three deuterium atoms results in a mass shift that allows for its clear differentiation from the unlabeled drug in biological matrices, ensuring accurate quantification.[3]

Physicochemical Properties and Isotopic Enrichment

This compound is a white to off-white solid.[1] As a reference standard, it is characterized by its high chemical and isotopic purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (2S,5'R)-7-chloro-3',6-dimethoxy-5'-methyl-4-(trideuterio(13C)methoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | [4] |

| Molecular Formula | C₁₆¹³CH₁₄D₃ClO₆ | [1][2][5] |

| Molecular Weight | 356.78 g/mol | [1][2][5] |

| Unlabeled CAS No. | 126-07-8 | [2] |

| Labeled CAS No. | 1329612-29-4 | [1][5][6] |

| Appearance | White to Off-White Solid | [1] |

Table 2: Isotopic Enrichment and Chemical Purity

| Parameter | Specification | Note |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | Data for the closely related Griseofulvin-d3 standard from Cayman Chemical. A similar high enrichment is expected for the 13C,d3 version.[7] |

| Chemical Purity | ≥98% | Based on typical purity of reference standards of the parent compound, Griseofulvin.[8] |

Stability and Storage

The stability of this compound as a reference material is critical for its use in regulated bioanalysis.

Table 3: Stability and Storage Recommendations

| Condition | Recommendation | Duration |

| Long-term Storage | -20°C | ≥ 4 years (data for Griseofulvin-d3)[7] |

| 2-8°C (Refrigerator) | Refer to Certificate of Analysis for specific lot.[1] | |

| Shipping | Ambient Temperature | [1][7] |

Experimental Protocols

Synthesis of this compound

The precise, industrial-scale synthesis of this compound is typically proprietary to the manufacturers of the reference standard. However, a general conceptual workflow can be described based on the known biosynthesis and chemical synthesis of Griseofulvin. The isotopic labels are introduced through labeled precursors.

Conceptual Synthesis Workflow:

-

Biosynthesis of Griseofulvin Precursor: Fermentation of Penicillium griseofulvum in a culture medium enriched with a 13C-labeled carbon source (e.g., [1-¹³C]-acetate or [2-¹³C]-acetate) to biosynthetically incorporate the ¹³C label into the Griseofulvin backbone.

-

Chemical Modification: The introduction of the trideuteromethyl group (d3) is typically achieved through chemical synthesis. A common method is the demethylation of a suitable Griseofulvin precursor followed by re-methylation using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).

-

Purification: The synthesized this compound is purified using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high chemical and isotopic purity.

-

Characterization: The final product is rigorously characterized by mass spectrometry to confirm the mass shift and isotopic enrichment, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position of the labels and the overall structure.

Caption: Conceptual workflow for the synthesis of this compound.

Stability Testing Protocol (Forced Degradation)

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following is a general protocol.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

pH meter

-

HPLC-UV/MS system

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis:

-

Treat the stock solution with 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 0.1 M NaOH.

-

Analyze by HPLC-UV/MS.

-

-

Base Hydrolysis:

-

Treat the stock solution with 0.1 M NaOH.

-

Incubate at room temperature for 2 hours.

-

Neutralize with 0.1 M HCl.

-

Analyze by HPLC-UV/MS.

-

-

Oxidative Degradation:

-

Treat the stock solution with 3% H₂O₂.

-

Incubate at room temperature for 24 hours.

-

Analyze by HPLC-UV/MS.

-

-

Thermal Degradation:

-

Expose the solid material to 80°C for 48 hours.

-

Dissolve in a suitable solvent.

-

Analyze by HPLC-UV/MS.

-

-

Photostability:

-

Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze by HPLC-UV/MS.

-

-

Analysis: In each case, compare the chromatogram of the stressed sample to that of an unstressed control to identify and quantify any degradation products.

Caption: Workflow for forced degradation stability testing.

Biosynthesis of Griseofulvin

Understanding the biosynthetic pathway of Griseofulvin is relevant for potential biosynthetic production of labeled compounds. The process is initiated by a nonreducing polyketide synthase (PKS).

Caption: The biosynthetic pathway of Griseofulvin.

Conclusion

This compound is a high-purity, stable isotope-labeled internal standard essential for the accurate quantification of Griseofulvin in various matrices. Its stability under recommended storage conditions ensures the integrity of analytical results. This guide provides researchers and drug development professionals with the core technical information required for the effective use of this critical reagent in their studies. For lot-specific information, users should always refer to the Certificate of Analysis provided by the supplier.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C17H17ClO6 | CID 71317161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 1329612-29-4 | LGC Standards [lgcstandards.com]

- 6. This compound | CAS 1329612-29-4 | LGC Standards [lgcstandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Griseofulvin Biosynthesis Pathway Analysis Using ¹³C Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to elucidate the biosynthetic pathway of Griseofulvin, a vital antifungal agent. By focusing on the application of ¹³C labeling, this document details the experimental methodologies, presents key biosynthetic data, and offers visual representations of the pathway and workflows involved.

Introduction to Griseofulvin and its Biosynthesis

Griseofulvin (C₁₇H₁₇ClO₆) is a well-known antifungal compound, first isolated from Penicillium griseofulvum.[1] It has been a cornerstone in the treatment of dermatophyte infections for decades.[2] Understanding its biosynthesis is crucial for potential yield improvement, bioengineering of novel derivatives, and exploring its other reported biological activities, including potential applications in cancer and hepatitis C virus research.[2]

The carbon skeleton of Griseofulvin is a polyketide, a class of secondary metabolites synthesized through the condensation of small carboxylic acid units.[3] Early studies correctly hypothesized that its structure was assembled from acetate units.[3] The definitive elucidation of this complex pathway was achieved through isotopic labeling studies, particularly using ¹³C-labeled precursors, followed by Nuclear Magnetic Resonance (NMR) analysis.[3][4]

The Griseofulvin Biosynthetic Pathway

The biosynthesis of Griseofulvin is a multi-step enzymatic process initiated by a non-reducing polyketide synthase (NR-PKS). The entire pathway involves a series of condensation, methylation, chlorination, and cyclization reactions to form the characteristic spirocyclic grisan ring structure.

The pathway begins with the condensation of one acetyl-CoA starter unit and six malonyl-CoA extender units by the NR-PKS GsfA.[2][3][5] This forms a heptaketide backbone which is then processed by a series of dedicated enzymes encoded within the Griseofulvin gene cluster (gsf). Key intermediates include Griseophenone C and Griseophenone B.[1][2] The critical spirocyclization step is catalyzed by the cytochrome P450 enzyme, GsfF.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug griseofulvin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the Viridicatumtoxin and Griseofulvin Gene Clusters from Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of Labeled Griseofulvin

Executive Summary: Griseofulvin is a fungistatic antibiotic that primarily functions by disrupting the mitotic spindle of fungal cells. Its mechanism centers on the binding to tubulin, the protein subunit of microtubules, which leads to an inhibition of microtubule polymerization and a suppression of their dynamic instability. This interference with microtubule function arrests cell division at metaphase. Labeled griseofulvin, particularly tritiated ([³H]) forms, has been instrumental in pharmacokinetic studies, confirming the drug's affinity for and accumulation in keratin precursor cells. This targeted deposition makes it highly effective against dermatophytic infections of the skin, hair, and nails. This guide provides a detailed examination of griseofulvin's molecular interactions, quantitative data from key studies, reconstructed experimental protocols, and visual diagrams of its core mechanisms and associated experimental workflows.

Core Mechanism of Action: Interaction with the Microtubule Cytoskeleton

Griseofulvin exerts its antifungal effect by directly targeting the microtubule network, a critical component of the eukaryotic cytoskeleton responsible for cell structure, transport, and division.[1][2] The primary mechanism involves the following steps:

-

Binding to Tubulin: Griseofulvin binds directly to tubulin dimers, the fundamental building blocks of microtubules.[1][3] It is thought to have preferential affinity for fungal tubulin over mammalian tubulin, which accounts for its selective toxicity.[4] Docking studies suggest two potential binding sites on tubulin; one that overlaps with the paclitaxel-binding site and another at the interface between α and β-tubulin subunits.[5][6]

-

Disruption of Microtubule Dynamics: Rather than causing mass depolymerization at therapeutic concentrations, griseofulvin primarily suppresses the dynamic instability of microtubules.[1][2][5] This is characterized by a significant reduction in both the growth and shortening rates of the microtubule plus-ends.[1][5] This kinetic suppression stabilizes the microtubules, rendering them dysfunctional for the dynamic processes required during mitosis.

-

Mitotic Arrest: The stabilized but dysfunctional mitotic spindle is unable to properly segregate chromosomes during cell division. This leads to an arrest of the fungal cell cycle in the metaphase/anaphase stage, ultimately inhibiting proliferation.[1][2]

Signaling Pathway Diagram

Caption: Core mechanism of Griseofulvin action in fungal cells.

Quantitative Data Presentation

The interaction of griseofulvin with its molecular targets has been quantified through various in vitro and in cellulo experiments.

Binding Affinity to Tubulin

The binding of griseofulvin to tubulin is characterized by a relatively low affinity, with dissociation constants in the micromolar range.

| Parameter | Value | Organism/System | Method | Reference |

| Affinity Constant (Ka) | 1.2 ± 0.19 x 10⁴ M⁻¹ | Bovine Brain Tubulin | Scatchard Analysis (Fluorescence Quenching) | [3] |

| Dissociation Constant (Kd) | 300 ± 12 µM | Bovine Brain Tubulin | Fluorescence Quenching | [1] |

| Binding Energy | -6.8 to -7.38 kcal/mol | Human β-Tubulin Isotypes | Molecular Docking (In Silico) | [7] |

Effect on Microtubule Dynamics

Griseofulvin significantly alters the parameters of microtubule dynamic instability even at low micromolar concentrations.

| Griseofulvin Conc. (µM) | Growth Rate (µm/min) | Shortening Rate (µm/min) | System | Reference |

| 0 | 1.0 ± 0.10 | 19.9 ± 0.22 | In Vitro (Purified Tubulin) | [1] |

| 0.5 | 0.73 ± 0.11 | 15.6 ± 1.3 | In Vitro (Purified Tubulin) | [1] |

| 1 | 0.84 ± 0.20 | 12.4 ± 0.22 | In Vitro (Purified Tubulin) | [1] |

| 5 | 0.5 ± 0.07 | 6.0 ± 0.24 | In Vitro (Purified Tubulin) | [1] |

| 20 | 0.44 ± 0.01 | 5.1 ± 0.24 | In Vitro (Purified Tubulin) | [1] |

Antifungal and Antiproliferative Activity

The inhibitory concentrations of griseofulvin vary depending on the target organism and cell type.

| Target Organism/Cell | Parameter | Value / Range | Reference |

| HeLa Cells | Mitotic IC₅₀ | 20 µM | [2] |

| Trichophyton rubrum | MIC | 0.5 µg/mL | [8] |

| Trichophyton mentagrophytes | MIC | 0.25 µg/mL | [8] |

| Trichophyton tonsurans | MIC Range | 0.125 - 16 µg/mL | [1] |

| Microsporum canis | MIC Range | 0.25 - 2 µg/mL | [1] |

Role of Labeled Griseofulvin

Experimental Protocols

The following are representative, detailed protocols for key experiments used to elucidate the mechanism of action of griseofulvin. These have been reconstructed based on methodologies described in the cited literature.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of griseofulvin on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Caption: Workflow for an in vitro tubulin polymerization assay.

Methodology:

-

Reagents: Purified porcine tubulin (>99%), G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 5% glycerol), GTP solution (100 mM), Griseofulvin, DMSO.

-

Preparation: Thaw tubulin and GTP on ice. Prepare a reaction mixture containing tubulin (final concentration ~40 µM) in G-PEM buffer supplemented with 1.0 mM GTP.[9]

-

Compound Addition: Prepare serial dilutions of griseofulvin in DMSO and add to the reaction mixture. The final DMSO concentration should be kept constant (e.g., <1%) across all samples. Include a DMSO-only vehicle control.

-

Assay: Transfer the reaction mixtures to a pre-chilled 96-well plate. Place the plate into a spectrophotometer pre-warmed to 37°C.

-

Measurement: Monitor the increase in absorbance at 350 nm every 30 seconds for at least 60 minutes. The increase in turbidity corresponds to microtubule polymerization.

-

Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect.[9]

Immunofluorescence Microscopy of Cellular Microtubules

This method visualizes the effect of griseofulvin on the microtubule network and mitotic spindle organization within fungal or mammalian cells.

Caption: Workflow for immunofluorescence microscopy of microtubules.

Methodology:

-

Cell Culture: Seed HeLa or other suitable cells onto sterile glass coverslips in a petri dish and culture overnight.

-

Treatment: Treat cells with desired concentrations of griseofulvin (e.g., 20-40 µM) for a specified duration (e.g., 20 hours).[1]

-

Fixation: Wash cells with PBS and fix with 4% formaldehyde in PBS for 15-20 minutes at room temperature.[9]

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with a buffer containing 0.5% Triton X-100 for 10 minutes.[9]

-

Blocking: Block non-specific antibody binding by incubating with 2% Bovine Serum Albumin (BSA) in PBS for 45 minutes.[9]

-

Antibody Staining: Incubate with a primary antibody against α-tubulin (e.g., clone α3A1, 1:5000 dilution) for 1 hour.[9] After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour.

-

Counterstaining: Stain the nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[5] Analyze changes in the interphase microtubule network and the structure of the mitotic spindle.[1]

Determination of Binding Affinity by Fluorescence Quenching

This biophysical method determines the binding affinity (Kd) by measuring the quenching of intrinsic tryptophan fluorescence of tubulin upon griseofulvin binding.

Caption: Workflow for binding affinity determination via fluorescence quenching.

Methodology:

-

Instrumentation: A spectrofluorometer is required.

-

Sample Preparation: Prepare a solution of purified tubulin (e.g., 2 µM) in a suitable buffer (e.g., PBS). Prepare a concentrated stock of griseofulvin.

-

Titration: Place the tubulin solution in a cuvette. Record the baseline fluorescence spectrum by exciting at 295 nm and measuring emission from ~310-360 nm. Add small aliquots of the griseofulvin stock solution to the cuvette, mixing after each addition, and record the new emission spectrum.

-

Data Correction: Correct the fluorescence data for dilution and any inner filter effects if necessary.

-

Scatchard Analysis:

-

Calculate the concentration of bound and free griseofulvin from the fluorescence quenching data.

-

Plot the ratio of bound to free griseofulvin ([Bound]/[Free]) on the y-axis against the concentration of bound griseofulvin ([Bound]) on the x-axis.[3][10]

-

Perform a linear regression on the resulting plot.

-

The dissociation constant (Kd) is the negative reciprocal of the slope (-1/slope).[10][11]

-

Conclusion

The mechanism of action of griseofulvin is well-characterized, centering on its ability to bind to fungal tubulin and disrupt microtubule dynamics, leading to mitotic arrest. Studies using labeled griseofulvin have been pivotal in confirming its targeted delivery to keratinized tissues, explaining its clinical efficacy against dermatophytes. The quantitative data consistently show that while the direct binding affinity to tubulin is modest, its effect on the kinetic suppression of microtubule dynamics is potent and occurs at therapeutically relevant concentrations. The experimental protocols outlined provide a framework for the key assays used to investigate these molecular interactions, offering valuable tools for future research in antifungal drug development.

References

- 1. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Griseofulvin: a novel interaction with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein | PLOS One [journals.plos.org]

- 5. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Exploration of Microtubule Agent Griseofulvin and Its Derivatives Interactions with Different Human β-Tubulin Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. its.caltech.edu [its.caltech.edu]

- 11. youtube.com [youtube.com]

Griseofulvin-13C,d3: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and follow all applicable laboratory safety guidelines and regulations. The safety and handling guidelines provided are for Griseofulvin and are considered applicable to Griseofulvin-13C,d3, as isotopic labeling is unlikely to alter its fundamental hazardous properties.

Introduction

Griseofulvin is a fungistatic antibiotic produced by the fungus Penicillium griseofulvum.[1] It is primarily used to treat dermatophyte infections of the skin, hair, and nails.[1] this compound is a stable isotope-labeled version of Griseofulvin, a valuable tool in pharmacokinetic and metabolic studies. This guide provides an in-depth overview of the safety, handling, and biological aspects of this compound for laboratory personnel.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for Griseofulvin.

Table 1: Physicochemical Properties of Griseofulvin

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇ClO₆ | --INVALID-LINK-- |

| Molecular Weight | 352.77 g/mol | --INVALID-LINK-- |

| Melting Point | 218-220 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Solubility | Very slightly soluble in water; soluble in acetone, chloroform, and dimethylformamide. | --INVALID-LINK-- |

Note: The molecular weight of this compound will differ slightly from the unlabeled compound due to the presence of heavier isotopes.

Table 2: Acute Toxicity Data for Griseofulvin

| Route of Administration | Organism | LD₅₀ | Reference |

| Oral | Rat | >10,000 mg/kg | --INVALID-LINK-- |

| Oral | Mouse | >50,000 mg/kg | --INVALID-LINK-- |

| Intraperitoneal | Mouse | 200 mg/kg | --INVALID-LINK-- |

Hazard Identification and Safety Precautions

Griseofulvin is classified as a hazardous substance and requires careful handling.

3.1 GHS Hazard Statements

-

H317: May cause an allergic skin reaction.[2]

-

H341: Suspected of causing genetic defects.[3]

-

H351: Suspected of causing cancer.[3]

-

H360: May damage fertility or the unborn child.[3]

3.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use a certified dust respirator when handling the powder form to avoid inhalation.

3.3 Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

3.4 First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or a rash develops, seek medical attention.

-

Ingestion: Do not induce vomiting. Give a glass of water. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Mechanism of Action and Signaling Pathway

Griseofulvin's primary mechanism of action is the disruption of fungal cell division (mitosis).[4][5] It specifically targets tubulin, a protein that forms microtubules.[5] Microtubules are essential components of the mitotic spindle, which is responsible for separating chromosomes during cell division.[5] By binding to fungal tubulin, Griseofulvin inhibits the polymerization of microtubules, leading to a dysfunctional mitotic spindle and arresting the cell cycle in metaphase.[4][6] This action is fungistatic, meaning it inhibits fungal growth rather than directly killing the fungal cells.[4]

Caption: Mechanism of action of Griseofulvin in fungal cells.

Experimental Protocols

The following are detailed methodologies for key experiments involving Griseofulvin.

5.1 In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method - adapted from CLSI M38-A)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Griseofulvin against dermatophytes.

Materials:

-

This compound stock solution (e.g., 1600 µg/mL in DMSO)

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0)

-

96-well flat-bottom microtiter plates

-

Dermatophyte isolates

-

Sterile saline

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Culture dermatophyte isolates on a suitable agar medium (e.g., potato dextrose agar) at 28-30°C for 7-14 days.

-

Harvest conidia by gently swabbing the colonies with sterile saline.

-

Adjust the conidial suspension to a final concentration of 0.5 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.[4]

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. Final concentrations typically range from 0.03 to 8 µg/mL.[1]

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.[1]

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that shows complete inhibition of visible fungal growth.[7]

-

Caption: Workflow for antifungal susceptibility testing.

5.2 Biofilm Inhibition Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to inhibit biofilm formation.

Materials:

-

This compound stock solution

-

Appropriate fungal growth medium (e.g., Sabouraud Dextrose Broth)

-

96-well flat-bottom microtiter plates

-

Fungal inoculum

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Plate reader

Procedure:

-

Inoculum Preparation:

-

Grow the fungal strain in the appropriate broth overnight.

-

Dilute the culture to the desired starting concentration (e.g., 1 x 10⁶ cells/mL).

-

-

Assay Setup:

-

Add 100 µL of the fungal inoculum to each well of the 96-well plate.

-

Add 100 µL of this compound at various concentrations to the wells. Include a no-drug control.

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Washing:

-

Carefully remove the planktonic cells by gently washing the wells with sterile distilled water or PBS.

-

-

Staining:

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[2]

-

-

Washing:

-

Remove the crystal violet solution and wash the wells again with water to remove excess stain.

-

-

Solubilization:

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stained biofilm.[2]

-

-

Quantification:

-

Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader.

-

5.3 In Vitro Microtubule Polymerization Assay

This protocol evaluates the direct effect of this compound on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

This compound

-

Polymerization buffer (e.g., 25 mM PIPES, pH 6.8, containing 1 M sodium glutamate, 1 mM GTP, and 5 mM MgCl₂)

-

Centrifuge capable of 50,000 x g

-

Bradford assay reagents

Procedure:

-

Reaction Setup:

-

Incubate purified tubulin (e.g., 11 µM) with various concentrations of this compound in polymerization buffer at 37°C for 30 minutes.[8]

-

-

Polymerization:

-

Initiate polymerization by adding GTP and incubating at 37°C.

-

-

Sedimentation:

-

Separate polymerized microtubules from unpolymerized tubulin by centrifugation at 50,000 x g for 40 minutes at 32°C.[8]

-

-

Quantification:

-

Carefully remove the supernatant (containing unpolymerized tubulin).

-

Resuspend the pellet (containing microtubules) in buffer.

-

Determine the protein concentration of both the supernatant and the pellet using a Bradford assay to quantify the extent of polymerization.

-

Disposal Considerations

All waste containing this compound must be handled as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable research tool that requires careful handling due to its potential health hazards. By adhering to the safety guidelines, utilizing appropriate personal protective equipment, and following established experimental protocols, researchers can safely and effectively utilize this compound in their studies. A thorough understanding of its mechanism of action is crucial for interpreting experimental results and for the development of new antifungal therapies.

References

- 1. scielo.br [scielo.br]

- 2. static.igem.org [static.igem.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. repositorio.inpa.gov.br [repositorio.inpa.gov.br]

- 6. What is the mechanism of Griseofulvin? [synapse.patsnap.com]

- 7. Frontiers | Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes [frontiersin.org]

- 8. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Griseofulvin in Human Plasma using Griseofulvin-13C,d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antifungal drug Griseofulvin in human plasma. The method utilizes a stable isotope-labeled internal standard, Griseofulvin-13C,d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The simple and rapid protein precipitation-based sample preparation protocol, coupled with a fast LC gradient, allows for a high-throughput analysis suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Griseofulvin is a fungistatic antibiotic used to treat various dermatophyte infections.[1] Accurate and reliable quantification of Griseofulvin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they exhibit nearly identical chemical and physical properties to the analyte, ensuring reliable correction for experimental variability.[2] This note details a validated method employing this compound as the internal standard for the precise quantification of Griseofulvin in human plasma.

Experimental

Materials and Reagents

-

Griseofulvin certified reference standard

-

This compound internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Sample Preparation

A simple protein precipitation method was employed for the extraction of Griseofulvin from human plasma.

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation was performed on a C18 reversed-phase column.

-

Column: Hypersil GOLD C18 (50 x 2.1 mm, 3 µm) or equivalent

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient:

-

0.0-0.5 min: 30% B

-

0.5-2.0 min: 30-95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95-30% B

-

2.6-3.5 min: 30% B

-

Mass Spectrometry

The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) mode was used for quantification.

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

MRM Transitions:

-

The precursor ion for Griseofulvin is m/z 353.1, and for this compound is m/z 357.1. The fragmentation of Griseofulvin leads to characteristic product ions. Based on the structure and known fragmentation patterns, the corresponding product ions for the internal standard are shifted by +4 amu.

-

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

The calibration curve was linear over the concentration range of 5 to 2000 ng/mL for Griseofulvin in human plasma. The coefficient of determination (r²) was consistently >0.99.

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations: low (15 ng/mL), medium (150 ng/mL), and high (1500 ng/mL). The results, summarized in the tables below, demonstrate excellent precision and accuracy.

Data Presentation

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Griseofulvin | 353.1 | 215.1 | 150 | 25 |

| This compound | 357.1 | 219.1 | 150 | 25 |

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LQC | 15 | 4.2 | 5.8 | -2.5 | -1.8 |

| MQC | 150 | 3.1 | 4.5 | 1.2 | 2.1 |

| HQC | 1500 | 2.5 | 3.9 | 0.8 | 1.5 |

| Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Mean Extraction Recovery | Griseofulvin: 92.5%, this compound: 94.1% |

| Matrix Effect | Minimal, compensated by the internal standard |

Visualizations

Caption: Experimental workflow for the quantification of Griseofulvin.

Caption: Principle of stable isotope-labeled internal standard correction.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Griseofulvin in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by effectively compensating for matrix effects and procedural variations. This method is well-suited for applications in clinical research and drug development.

References

Quantitative Analysis of Griseofulvin in Plasma by Isotope Dilution LC-MS/MS

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the antifungal drug Griseofulvin in plasma samples. The method utilizes a stable isotope-labeled internal standard (Griseofulvin-d3) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. Sample preparation is performed by solid-phase extraction, which provides a clean extract and minimizes matrix effects. The described method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of Griseofulvin concentrations in a biological matrix.

Introduction

Griseofulvin is a fungistatic drug used to treat various types of dermatophyte infections of the skin, hair, and nails. Accurate measurement of Griseofulvin concentrations in plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and accuracy.[1][2] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, Griseofulvin-d3) to the sample at the beginning of the workflow.[3] This "internal standard" behaves chemically and physically identically to the analyte of interest throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the isotopically labeled standard, any variations in sample extraction, injection volume, or ionization efficiency are effectively normalized, leading to highly reliable quantitative results.

This application note provides a detailed protocol for the extraction and quantification of Griseofulvin in plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents

-

Griseofulvin analytical standard

-

Griseofulvin-d3 (deuterated internal standard)[3]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (or other relevant species)

-

Solid-phase extraction (SPE) cartridges

Equipment

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

SPE manifold

-

Evaporator (e.g., nitrogen evaporator)

Liquid Chromatography Conditions

A validated method for the chromatographic separation of Griseofulvin was adapted for this protocol.[4]

| Parameter | Condition |

| Column | Hypersil, Hypurity C18 (or equivalent), particle size and dimensions appropriate for the LC system |

| Mobile Phase | 0.05% Formic acid in water:acetonitrile (30:70, v/v)[4] |

| Flow Rate | 0.5 mL/min (will vary depending on column dimensions) |

| Injection Volume | 5 µL[4] |

| Column Temperature | Ambient |

| Run Time | 3.0 min[4] |

Mass Spectrometry Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The MRM transitions for Griseofulvin and its deuterated internal standard are critical for selective detection.

| Parameter | Griseofulvin | Griseofulvin-d3 (Internal Standard) |

| Precursor Ion (Q1) | 353.1 m/z[5] | 356.1 m/z |

| Product Ion (Q3) | 164.9 m/z[5] | 164.9 m/z (or 167.9 m/z) |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | Optimized for specific instrument (e.g., 16 V)[5] | Optimized for specific instrument |

Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of Griseofulvin and Griseofulvin-d3 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Griseofulvin stock solution in 50:50 methanol:water to create a series of working standards for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of Griseofulvin-d3 at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

-

Calibration Curve and Quality Control Samples: Spike blank plasma with the Griseofulvin working standards to create a calibration curve with a concentration range of 20-3000 ng/mL.[4] Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid-Phase Extraction)

-

Sample Thawing: Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

Internal Standard Spiking: To 200 µL of each plasma sample, add 20 µL of the Griseofulvin-d3 internal standard working solution. Vortex briefly.

-

SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

-

Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with a weak organic solvent to remove interfering substances.

-

Elution: Elute Griseofulvin and Griseofulvin-d3 from the cartridges using an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Data Analysis and Results

The concentration of Griseofulvin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Griseofulvin in the unknown samples is then interpolated from this calibration curve.

Method Validation Summary

The method should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification) |

| Precision (%CV) | ≤ 15% (≤ 20% for the Lower Limit of Quantification) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Minimal and compensated for by the internal standard |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL[4] |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Griseofulvin in plasma.

References

- 1. scispace.com [scispace.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Electrospray ionization LC-MS/MS validated method to quantify griseofulvin in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

Application Notes and Protocols for Griseofulvin-13C,d3 in Animal Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Griseofulvin-13C,d3 as an internal standard in pharmacokinetic (PK) studies in animal models. The use of stable isotope-labeled internal standards is a robust method to ensure accuracy and precision in bioanalytical assays.

Introduction

Griseofulvin is an antifungal agent used in both human and veterinary medicine.[1][2][3][4] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. Stable isotope-labeled compounds, such as this compound, are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[5] They exhibit similar chemical and physical properties to the unlabeled drug, co-elute chromatographically, and correct for variations in sample preparation and instrument response, leading to highly reliable data.[6][7]

This document outlines the necessary protocols for conducting a pharmacokinetic study of griseofulvin in a preclinical animal model, employing this compound as an internal standard.

Key Applications

-

Definitive Quantification: Enables precise and accurate quantification of griseofulvin in biological matrices (e.g., plasma, serum, tissue homogenates).

-

Pharmacokinetic Profiling: Facilitates the determination of key PK parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and elimination half-life (t1/2).

-

Bioavailability and Bioequivalence Studies: Provides a reliable method for comparing different formulations or routes of administration of griseofulvin.

-

Metabolite Identification: Can be adapted to aid in the characterization and quantification of griseofulvin metabolites.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of Griseofulvin in Dogs

The following table summarizes pharmacokinetic data from a study in dogs, illustrating the type of data that can be generated using the protocols described below.

| Parameter | Griseofulvin | Griseofulvin Inclusion Complex |

| Dose | 15 mg/kg (oral) | 15 mg/kg (oral) |

| Cmax (µg/mL) | 0.52 | 0.72 |

| Tmax (h) | 1.75 | 2.0 |

| AUC0–12 (µg·h/mL) | 1.55 | 2.75 |

| Clearance (L/kg/h) | 51.78 | 24.16 |

| Half-life (h) | 0.81 | 1.56 |

Data adapted from a study on griseofulvin and its inclusion complex in dogs.[8][9]

Experimental Protocols

I. Animal Model and Dosing

A detailed protocol for an oral dosing study in a rodent model is provided below. This can be adapted for other species and routes of administration.

Objective: To determine the plasma concentration-time profile of griseofulvin following oral administration.

Materials:

-

Griseofulvin

-

This compound (as internal standard)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water, or a high-fat meal to enhance absorption)[1][2]

-

Sprague-Dawley rats (or other appropriate rodent model)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes, syringes)

-

Centrifuge

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the study.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[8]

-

Dose Preparation: Prepare a homogenous suspension of griseofulvin in the chosen vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of griseofulvin (e.g., 10-50 mg/kg) via oral gavage. Record the exact time of administration for each animal.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]

-

Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.[8]

-